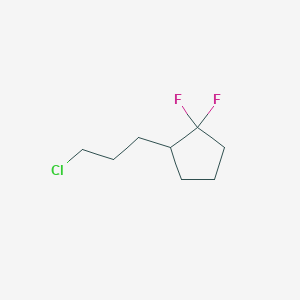
2-(3-Chloropropyl)-1,1-difluorocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,1-difluorocyclopentane typically involves the reaction of cyclopentane with 3-chloropropyl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced technologies to ensure high efficiency and cost-effectiveness. The use of automated systems and real-time monitoring helps maintain consistent quality and safety standards during production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropyl)-1,1-difluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bonds in the cyclopentane ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cyclopentane derivative, while oxidation can produce a cyclopentane ketone or alcohol.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)-1,1-difluorocyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropyl)-1,1-difluorocyclopentane involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropropyl)trimethoxysilane: A compound with similar structural features but different functional groups.
Tris(chloropropyl) phosphate: Another chloropropyl-containing compound with distinct chemical properties and applications.
Uniqueness
2-(3-Chloropropyl)-1,1-difluorocyclopentane is unique due to the presence of both chlorine and fluorine atoms, which impart specific reactivity and stability to the compound. This combination of substituents makes it a valuable intermediate in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C8H13ClF2 |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C8H13ClF2/c9-6-2-4-7-3-1-5-8(7,10)11/h7H,1-6H2 |
Clave InChI |
LXXGIHLWRUWFKD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)


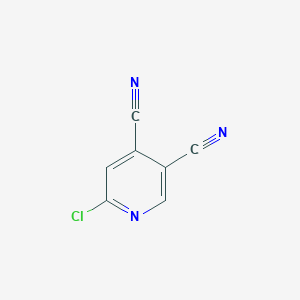



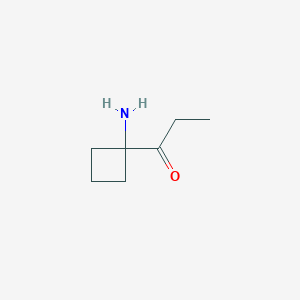

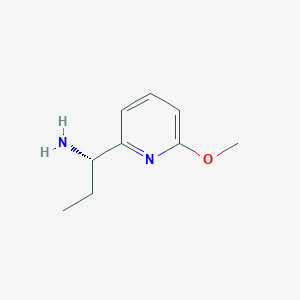

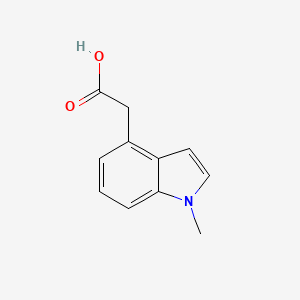
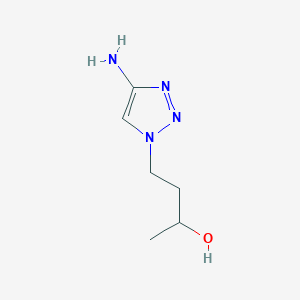
![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
